2-Chloro-6-iodoquinazoline
Overview
Description
2-Chloro-6-iodoquinazoline is a heterocyclic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a benzo-fused N-heterocyclic framework known for its significant biological activities. Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodoquinazoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinazoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Quinazolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6-iodoquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including anticancer agents.
Biological Studies: Used in the development of kinase inhibitors and other therapeutic agents targeting specific biological pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodoquinazoline is primarily related to its ability to interact with specific molecular targets. For instance, quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . By binding to these receptors, this compound can disrupt the signaling cascade, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
- 2-Chloroquinazoline
- 6-Iodoquinazoline
- 4-Anilinoquinazoline
Comparison: 2-Chloro-6-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in synthetic applications. Compared to its analogs, it offers a broader range of chemical transformations and potential biological activities .
Properties
IUPAC Name |
2-chloro-6-iodoquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKCAVOBZFWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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